5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5O2S/c1-14-26-23-30(27-14)22(31)21(33-23)20(15-3-8-18(24)19(25)13-15)29-11-9-28(10-12-29)16-4-6-17(32-2)7-5-16/h3-8,13,20,31H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHCYPUDESBULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include thioamides and hydrazines.
Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a difluorobenzene derivative is reacted with the thiazolo[3,2-b][1,2,4]triazole core.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Methoxyphenyl Group Addition: This step involves the reaction of a methoxyphenyl derivative with the intermediate compound, typically through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the thiazolo[3,2-b][1,2,4]triazole core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the difluorophenyl and methoxyphenyl groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings. Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives and quinones.
Reduction: Formation of reduced aromatic rings and dehalogenated products.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits activity against various bacterial and fungal strains. Research indicates that it may inhibit the growth of pathogens through mechanisms such as disrupting cell wall synthesis and interfering with metabolic pathways.
Antitumor Effects
The compound shows promise as an antitumor agent. It has been evaluated for its ability to inhibit tumor cell proliferation in vitro and in vivo. Studies suggest that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell cycle progression.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of thiazole derivatives. The compound may act as an antagonist at adenosine A2A receptors, which are implicated in neurodegenerative diseases like Parkinson’s and Alzheimer’s. By modulating neurotransmitter release and reducing oxidative stress, it could provide therapeutic benefits in these conditions.
Case Study 1: Antitumor Activity
In a study published in Pharmaceuticals, researchers evaluated the antitumor effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value indicating potent activity against colorectal cancer cells. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways, involving caspase activation and PARP cleavage.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects against oxidative stress-induced neuronal damage. In vitro assays showed that the compound significantly reduced cell death in primary neuronal cultures exposed to oxidative stressors. This effect was attributed to the modulation of intracellular calcium levels and inhibition of reactive oxygen species production.
Mechanism of Action
The mechanism of action of 5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs fall into three categories: thiazolo-triazole hybrids , piperazine-containing derivatives , and fluorophenyl-substituted heterocycles . Below is a detailed comparison:
Structural Analogues
| Compound Name / ID | Key Structural Differences | Biological Activity / Target | Reference |
|---|---|---|---|
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Chlorophenyl vs. difluorophenyl; ethoxy group replaces methylthiazolo | Not explicitly reported (structural focus) | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Thiadiazole replaces thiazolo-triazole; pyrazole instead of difluorophenyl | Antifungal (14-α-demethylase lanosterol inhibition) | |
| 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)pyrazol-1-yl)thiazole | Simpler thiazole-pyrazole scaffold; lacks piperazine and triazole | Structural/antimicrobial (hypothesized) | |
| Acetylcholinesterase inhibitors (benzofuran-triazole hybrids) | Benzofuran core instead of thiazolo-triazole; no fluorophenyl | AChE inhibition (IC₅₀ ~0.1–10 μM) |
Pharmacological and Physicochemical Comparisons
- Receptor Affinity : Piperazine derivatives (e.g., ) often bind to serotonin (5-HT₁A) or dopamine receptors. The 4-methoxyphenylpiperazine in the target compound may confer similar activity .
- Enzymatic Targets: Thiazolo-triazole-thiadiazole hybrids () show antifungal activity via lanosterol demethylase inhibition (PDB: 3LD6). The target compound’s triazol-6-ol group could mimic this mechanism .
Research Findings and Gaps
- Antifungal Potential: Molecular docking () suggests triazolo-thiadiazoles inhibit lanosterol demethylase. The target compound’s triazol-6-ol group could enhance hydrogen bonding with the enzyme’s active site .
- Neurological Activity : Piperazine-methoxyphenyl motifs () are common in antipsychotics. The difluorophenyl group may reduce metabolic degradation compared to chlorophenyl analogs .
- Data Gaps: No direct in vitro/in vivo data exist for the target compound. Structural analogs (e.g., ’s AChE inhibitors) suggest prioritization of enzymatic assays for target validation.
Biological Activity
The compound 5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and comparative data with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Difluorophenyl Group : Enhances lipophilicity and biological activity.
- Piperazine Moiety : Known for versatility in medicinal chemistry.
- Thiazole and Triazole Rings : Contribute to its pharmacological properties.
Molecular Formula : C24H25F2N5O2S
Molecular Weight : 485.55 g/mol
Purity : Typically around 95% .
The primary mode of action involves the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglial cells. This suggests a potential role in modulating inflammatory responses in neurodegenerative conditions .
Biochemical Pathways Affected
- Endoplasmic Reticulum (ER) Stress Pathway
- Apoptosis Pathway
- NF-kB Inflammatory Pathway
These pathways are crucial in various cellular processes, including inflammation and cell survival .
Antiviral Properties
Preliminary studies indicate that compounds with similar structures exhibit antiviral activities. For instance, studies on related piperazine derivatives show potential against viral strains, suggesting that this compound may also possess similar properties.
Cytotoxicity and Selectivity Index
Cytotoxicity assays reveal that the compound exhibits lower toxicity compared to established antiviral agents like chloroquine and hydroxychloroquine, with a selectivity index suggesting favorable therapeutic potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1. 4-(2-Aminophenyl)piperidine | Piperidine ring with amino substitution | Antidepressant effects |
| 2. 1-(4-Methoxyphenyl)-piperazine | Simple piperazine derivative | Antidepressant and anxiolytic properties |
| 3. 3-Fluoro-N-(pyridin-2-yl)benzamide | Fluorinated benzamide structure | Antitumor activity |
| 4. 5-(4-Methoxyphenyl)-tetrazole | Tetrazole with methoxy substitution | Antimicrobial properties |
The unique combination of fluorinated aromatic systems and heterocyclic components in this compound enhances its bioactivity compared to simpler analogs .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Anticoronaviral Activity : Research indicates that piperazine derivatives can inhibit viral replication effectively, providing a basis for further exploration of this compound's antiviral potential .
- Neuroprotective Effects : Investigations into the effects on neuronal cells suggest that this compound may reduce markers associated with apoptosis and inflammation, indicating possible neuroprotective properties .
Q & A
Q. What synthetic strategies are recommended for the preparation of this compound, and what key reaction conditions must be optimized?
The synthesis involves multi-step heterocyclic assembly. Key steps include:
- Cyclocondensation : Use hydrazine hydrate for pyrazole ring formation, followed by thiazolo-triazole core construction via cyclization with phosphorus oxychloride (POCl₃) under reflux .
- Functionalization : Introduce the 3,4-difluorophenyl and 4-(4-methoxyphenyl)piperazine moieties via nucleophilic substitution or Mannich-type reactions. Reaction temperatures (80–120°C) and solvent polarity (toluene or DMF) significantly impact yield .
- Purification : Employ column chromatography and recrystallization (methanol/water) to isolate intermediates. Confirm purity via HPLC (>95%) .
Q. How is structural integrity confirmed during synthesis?
Use a combination of:
- Spectroscopic Analysis : ¹H NMR to verify substituent integration (e.g., methoxy singlet at δ 3.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 542.2) .
Q. What initial biological screening approaches are applicable for this compound?
Prioritize molecular docking against target enzymes like fungal 14α-demethylase (PDB: 3LD6) to predict antifungal activity. Key parameters:
- Binding Affinity : Calculate ΔG values (< -8 kcal/mol suggests strong interaction) .
- In Vitro Assays : Follow up with broth microdilution (CLSI M27/M38 protocols) to determine MIC values against Candida spp. .
Advanced Research Questions
Q. How can reaction yields be improved during the cyclocondensation step?
Optimize:
Q. How do computational methods enhance the prediction of biological activity?
Combine:
- Molecular Dynamics Simulations : Assess ligand-enzyme stability (RMSD < 2 Å over 100 ns trajectories) .
- ADMET Profiling : Use SwissADME to predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
- QSAR Models : Corrogate substituent effects (e.g., fluorine atoms enhance lipophilicity and target binding) .
Q. How should researchers address contradictory data in biological activity assays?
- Dose-Response Curves : Validate IC₅₀ values across multiple replicates (CV < 15%) .
- Target Selectivity Screening : Test against off-target receptors (e.g., human CYP51 vs. fungal homologs) to rule out non-specific effects .
- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with assays .
Q. What advanced techniques optimize the separation of stereoisomers or regioisomers?
- Chiral HPLC : Employ amylose-based columns (Chiralpak IA) with hexane/isopropanol gradients .
- Crystallography : Resolve X-ray structures to assign absolute configurations (R/S descriptors) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectral data with computational predictions (e.g., DFT-calculated IR frequencies vs. experimental peaks) .
- AI-Driven Workflows : Integrate tools like COMSOL Multiphysics for reaction parameter optimization (e.g., temperature, pressure) via machine learning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
